1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea
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Overview
Description
1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea is an organic compound that features both bromopyridine and chlorophenyl groups
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea typically involves the reaction of 5-bromopyridine-2-amine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the urea group can be reduced to form corresponding amines.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and chlorophenyl groups can form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)-3-phenylurea: This compound lacks the chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.
1-(5-Chloropyridin-2-yl)-3-(3-chlorophenyl)urea: This compound has a chlorine atom instead of a bromine atom on the pyridine ring, which can influence its chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-4-5-11(15-7-8)17-12(18)16-10-3-1-2-9(14)6-10/h1-7H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSNJDJZRVPEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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